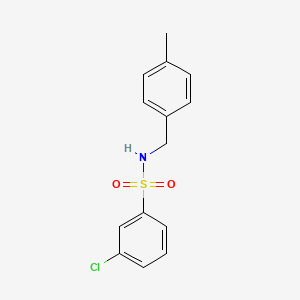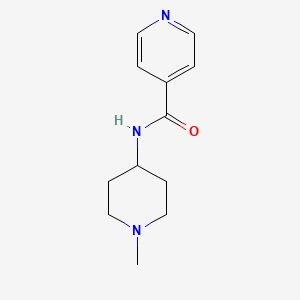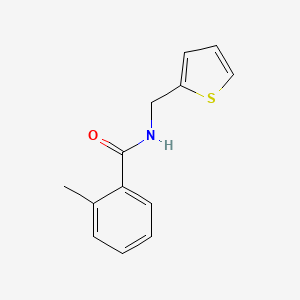![molecular formula C16H19ClN2O3S2 B10970152 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10970152.png)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 3-methoxybenzyl group
Preparation Methods
The synthesis of 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the 5-chloro-2-thienylsulfonyl and 3-methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties, including potential use in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(4-METHOXYBENZYL)PIPERAZINE
- 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C16H19ClN2O3S2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-22-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)24(20,21)16-6-5-15(17)23-16/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
ZYBUCVGICQPZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10970078.png)

![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970088.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970092.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970093.png)

![3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B10970103.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10970114.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10970130.png)
![N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10970132.png)
![3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970138.png)
